molecular formula C42H32O11 B12439993 Gnetumontanin B

Gnetumontanin B

Cat. No.: B12439993
M. Wt: 712.7 g/mol
InChI Key: RSCPVPKROFWCSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetumontanin B involves the oligomerization of oxyresveratrol and resveratrol units. The structures of these compounds are determined using spectroscopic techniques, especially 2D NMR . The synthetic route typically involves the use of oxidative coupling reactions to form the trimer structure.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it is likely to involve the extraction and purification from natural sources such as Gnetum montanum f. megalocarpum. The compound can be isolated using chromatographic techniques and further purified to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Gnetumontanin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the stilbene double bonds to single bonds, forming dihydrostilbenes.

    Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized stilbenoids, reduced dihydrostilbenes, and substituted derivatives with various functional groups.

Scientific Research Applications

Gnetumontanin B has a wide range of scientific research applications:

Mechanism of Action

Gnetumontanin B exerts its effects primarily through the inhibition of TNF-α production. TNF-α is a cytokine involved in systemic inflammation, and its inhibition can reduce inflammatory responses . The compound interacts with molecular targets involved in the TNF-α signaling pathway, thereby modulating the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gnetumontanin B is unique due to its trimer structure, which is formed from two oxyresveratrol and one resveratrol units. This structure imparts distinct biological activities, particularly its potent inhibition of TNF-α production . Compared to other similar compounds, this compound’s trimeric nature and specific biological activities make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C42H32O11

Molecular Weight

712.7 g/mol

IUPAC Name

4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H

InChI Key

RSCPVPKROFWCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Origin of Product

United States

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